molecular formula C7H12N4 B3169071 2-Amino-4-methyl-6-ethylaminopyrimidine CAS No. 934493-92-2

2-Amino-4-methyl-6-ethylaminopyrimidine

Cat. No.: B3169071
CAS No.: 934493-92-2
M. Wt: 152.20
InChI Key: MHBOFFGOGSNRKL-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-6-ethylaminopyrimidine is a derivative of 2-aminopyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of this compound can be achieved from 2-Amino-4-chloro-6-methylpyrimidine and Ethylamine . Other methods for the synthesis of pyrimidines are also described in the literature .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of 2-Amino-4-methylpyrimidine, which has a molecular weight of 109.1292 . The structure can be viewed using computational tools .

Safety and Hazards

The safety data sheet for a similar compound, 2-amino-4,6-dimethylpyrimidine, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the potential applications of 2-Amino-4-methyl-6-ethylaminopyrimidine. For instance, a study on 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) single crystals for nonlinear optical (NLO) applications suggests potential for electronic and optical domain applications .

Mechanism of Action

Target of Action

2-Amino-4-methyl-6-ethylaminopyrimidine, a derivative of 2-aminopyrimidine, has been found to exhibit significant activity against certain organisms. The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense , and malaria, Plasmodium falciparum NF54 . These organisms play a crucial role in the propagation of these diseases, and inhibiting their activity can lead to a reduction in disease symptoms.

Mode of Action

It is known that 2-aminopyrimidines can act as nucleophiles, attacking other compounds in a chemical reaction . This suggests that this compound may interact with its targets by forming bonds with them, thereby inhibiting their normal function.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the life cycles of the targeted organisms. By inhibiting the activity of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, the compound disrupts the processes these organisms use to reproduce and spread within the host organism .

Result of Action

The result of the action of this compound is a reduction in the activity of the targeted organisms. This leads to a decrease in the symptoms of the diseases they cause. Some 2-aminopyrimidine derivatives have shown quite good antitrypanosomal activity, and others have shown excellent antiplasmodial activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to act as a nucleophile Additionally, the presence of other compounds can impact the effectiveness of the compound

Biochemical Analysis

Biochemical Properties

2-Amino-4-methyl-6-ethylaminopyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with β-glucuronidase, an enzyme involved in the hydrolysis of glucuronides . The interaction between this compound and β-glucuronidase is characterized by the inhibition of the enzyme’s activity, which can have significant implications for various metabolic processes .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of β-glucuronidase, which can lead to alterations in cellular metabolism and gene expression . Additionally, this compound may impact cell signaling pathways by interacting with specific receptors or enzymes involved in these pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and receptors. The compound acts as an inhibitor of β-glucuronidase by binding to the enzyme’s active site, thereby preventing the hydrolysis of glucuronides . This inhibition can lead to changes in gene expression and cellular metabolism, as the accumulation of glucuronides can affect various metabolic pathways . Additionally, this compound may interact with other biomolecules, such as receptors, to modulate cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of byproducts that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit β-glucuronidase activity without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and alterations in metabolic processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of glucuronides. The compound interacts with β-glucuronidase, an enzyme that hydrolyzes glucuronides, leading to the accumulation of these metabolites . This interaction can affect metabolic flux and metabolite levels, potentially influencing other metabolic pathways . Additionally, this compound may interact with other enzymes and cofactors involved in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by various transporters, which facilitate its uptake and distribution within different cellular compartments . Additionally, this compound may bind to specific proteins that influence its localization and accumulation within cells .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . This subcellular localization can influence the activity and function of this compound, as its interactions with biomolecules are dependent on its precise localization within the cell .

Properties

IUPAC Name

4-N-ethyl-6-methylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-3-9-6-4-5(2)10-7(8)11-6/h4H,3H2,1-2H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBOFFGOGSNRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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